An In-depth Technical Guide to 2-(Methylamino)-2-phenylacetonitrile: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Methylamino)-2-phenylacetonitrile: Structure, Properties, Synthesis, and Applications
Introduction
2-(Methylamino)-2-phenylacetonitrile is an α-aminonitrile, a class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. This bifunctional nature makes it a highly versatile and valuable building block in synthetic organic chemistry.[1][2] Its structure, derived from the fundamental scaffold of phenylacetonitrile (also known as benzyl cyanide), provides a unique combination of reactivity that is leveraged in the synthesis of a diverse range of more complex molecules, including pharmaceutical intermediates and heterocyclic compounds.[3][4][5]
This technical guide provides a comprehensive overview of 2-(Methylamino)-2-phenylacetonitrile for researchers, scientists, and drug development professionals. It covers the compound's chemical identity, physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis via the Strecker reaction, insights into its chemical reactivity, and its applications in modern research and development. A strong emphasis is placed on safety and handling, given the toxicological profile of related nitrile compounds.
Chemical Identity and Structure
Nomenclature and Identifiers
A clear identification of the molecule is critical for regulatory compliance, literature searches, and unambiguous communication in a scientific context. The key identifiers for 2-(Methylamino)-2-phenylacetonitrile and its common salt form are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-(Methylamino)-2-phenylacetonitrile | IUPAC Nomenclature |
| Synonyms | α-(Methylamino)phenylacetonitrile | [6] |
| Molecular Formula | C₉H₁₀N₂ | Calculated |
| CAS Number | 5537-52-0 (for Hydrochloride salt) | [6][7] |
| Molecular Weight | 146.19 g/mol (Free Base) | Calculated |
| Molecular Weight | 182.65 g/mol (Hydrochloride salt) | [7] |
Molecular Structure
The structure consists of a central tetrahedral carbon atom (the α-carbon) bonded to four different groups: a phenyl ring, a nitrile group (-C≡N), a methylamino group (-NHCH₃), and a hydrogen atom. This makes the α-carbon a stereocenter, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.
Physicochemical and Spectroscopic Properties
Physical Properties
Experimental data for the free base form of 2-(Methylamino)-2-phenylacetonitrile is not widely published. The data below is for the more common hydrochloride salt and includes predictions for the related parent compound, phenylacetonitrile, for context.
| Property | Value | Notes / Reference |
| Appearance | Beige solid (for hydrochloride salt) | |
| Molecular Weight | 182.65 g/mol (HCl salt) | [7] |
| Purity | Typically ≥95% | [6] |
| Storage Temperature | Room temperature (HCl salt) | |
| Boiling Point (Phenylacetonitrile) | 233-234 °C | Parent compound, for reference.[4] |
| Melting Point (Phenylacetonitrile) | -24 °C | Parent compound, for reference.[4] |
| Density (Phenylacetonitrile) | 1.015 g/cm³ | Parent compound, for reference.[4] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a specific, complete dataset for 2-(Methylamino)-2-phenylacetonitrile is not available in the search results, a reliable profile can be predicted based on data from closely related analogs and fundamental principles of spectroscopy.[8][9]
3.2.1 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the key functional groups.
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption is expected in the range of 2220-2260 cm⁻¹. The nitrile stretch in the related aminoacetonitrile is noted to be unusually weak, which is an important consideration.[10]
-
N-H Stretch: A moderate, single absorption band around 3300-3500 cm⁻¹ is characteristic of a secondary amine.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methine groups) will appear just below 3000 cm⁻¹.
-
Aromatic C=C Bends: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring.
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon and hydrogen framework.
-
¹H NMR:
-
Aromatic Protons (Ar-H): A complex multiplet between 7.3-7.6 ppm, integrating to 5H.
-
Methine Proton (α-H): A singlet or a doublet (if coupled to the N-H proton) expected around 5.0-5.5 ppm. The chemical shift is influenced by the adjacent phenyl, amine, and nitrile groups.[8]
-
Methyl Protons (-NCH₃): A singlet integrating to 3H, likely appearing around 2.3-2.8 ppm.[8]
-
Amine Proton (N-H): A broad singlet whose chemical shift is highly variable (typically 1.5-4.0 ppm) and depends on solvent and concentration. It may exchange with D₂O.
-
-
¹³C NMR:
3.2.3 Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion (M⁺•): The molecular ion peak for the free base (C₉H₁₀N₂) should appear at m/z = 146.
-
Key Fragmentation Pathways: Fragmentation often occurs at the weakest bonds or leads to the formation of stable ions or neutral molecules.[11][12]
-
α-Cleavage: The most common fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen. Loss of the phenyl group (C₆H₅•) would lead to a fragment at m/z = 69. Loss of the nitrile group (•CN) is less likely but possible.
-
Benzylic Cleavage: Cleavage of the bond between the α-carbon and the methylamino-nitrile moiety can generate a stable benzyl cation (C₇H₇⁺) at m/z = 91.
-
Loss of HCN: A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule (27 Da), which would result in a fragment at m/z = 119.
-
Synthesis and Purification
Core Synthetic Pathway: The Strecker Reaction
The most direct and efficient method for preparing α-aminonitriles is the Strecker synthesis.[13][14] This reaction is a three-component condensation involving an aldehyde (or ketone), an amine, and a cyanide source.[15] For 2-(Methylamino)-2-phenylacetonitrile, the reactants are benzaldehyde, methylamine, and a cyanide donor like trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide.[16]
The causality behind this choice is its high atom economy and the ability to perform it as a one-pot reaction, which simplifies the experimental procedure and minimizes waste.[15][16] The reaction proceeds through the initial formation of an imine (or its conjugate acid, an iminium ion) from the reaction of benzaldehyde and methylamine. This is the rate-determining step and is often facilitated by removing the water formed. The highly nucleophilic cyanide ion then attacks the electrophilic imine carbon to form the final α-aminonitrile product.[13][14]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from general Strecker synthesis procedures found in the literature.[16][17] It is designed as a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC).
Materials:
-
Benzaldehyde (1.0 eq)
-
Methylamine (solution in THF or as hydrochloride salt with a base, 1.0-1.2 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Catalyst (optional, e.g., InCl₃ or I₂)[18]
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous solvent and benzaldehyde (1.0 eq).
-
Amine Addition: Add methylamine (1.0-1.2 eq) to the solution. If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Cyanide Addition: Cool the reaction mixture to 0 °C using an ice bath. Add trimethylsilyl cyanide (1.2 eq) dropwise via syringe. Causality: Adding TMSCN at a low temperature helps to control the exothermicity of the reaction and minimize side product formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress should be monitored by TLC, observing the consumption of the benzaldehyde starting material.
-
Workup: Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution. Trustworthiness: This step neutralizes any remaining acidic species and hydrolyzes excess TMSCN.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Causality: The water wash removes water-soluble byproducts, and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Methodology
The crude product obtained is typically purified by flash column chromatography on silica gel. The choice of eluent system is critical for good separation. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30% ethyl acetate) is a common starting point, with the optimal ratio determined by TLC analysis. Fractions containing the pure product are combined and concentrated to yield the final compound.
Workflow Diagram: Synthesis and Purification
Chemical Reactivity and Mechanistic Insights
The dual functionality of α-aminonitriles provides multiple avenues for further chemical transformations, making them valuable synthetic intermediates.[1][2]
-
Reactivity of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-methylamino phenylacetic acid, a non-proteinogenic amino acid.[14] Alternatively, it can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to afford the corresponding 1,2-diamine.
-
Reactivity as Masked Iminium Ions: α-Aminonitriles can serve as stable precursors to highly reactive N-acylimminium ions, which are powerful electrophiles for constructing carbon-carbon and carbon-heteroatom bonds.[2]
-
Nucleophilic Acyl Anion Equivalents: The proton on the α-carbon is acidic and can be removed by a strong base. The resulting carbanion is a nucleophile and can react with various electrophiles, a concept known as Umpolung (reactivity inversion).[2]
Applications in Research and Development
The primary value of 2-(Methylamino)-2-phenylacetonitrile lies in its role as a precursor to more complex, often biologically active, molecules.
-
Pharmaceutical Synthesis: The broader class of phenylacetonitriles serves as a key starting material for a wide range of pharmaceuticals, including antidepressants, antimalarials, and other therapeutic agents.[4][19][20] The α-aminonitrile moiety is a direct precursor to α-amino acids, which are fundamental components of many drugs, particularly protease inhibitors.[15]
-
Agrochemicals: Phenylacetonitrile derivatives are also used in the synthesis of fungicides and pesticides.[3]
-
Heterocyclic Chemistry: The reactive nature of the compound makes it a useful starting point for building various heterocyclic ring systems, which are prevalent scaffolds in medicinal chemistry.[5]
Safety, Handling, and Toxicology
Extreme caution must be exercised when handling this compound. While specific toxicity data for 2-(Methylamino)-2-phenylacetonitrile is limited, its structure suggests a high degree of toxicity, similar to other organic nitriles and aminonitriles.[21][22] These compounds can release hydrogen cyanide (HCN) in vivo or upon decomposition.
| Hazard Category | Description and Precautions |
| GHS Classification (Anticipated) | Acute Toxicity, Oral (Category 3): Toxic if swallowed. Acute Toxicity, Dermal (Category 3): Toxic in contact with skin. Acute Toxicity, Inhalation (Category 2): Fatal if inhaled. Skin/Eye Irritation: Causes skin and serious eye irritation. |
| Engineering Controls | All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[22][23] |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a face shield.[22][24][25] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Use in a well-ventilated area.[23][25] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong acids and oxidizing agents.[24][25] |
| First Aid Measures | Inhalation: Move to fresh air immediately. Seek urgent medical attention. Skin Contact: Immediately remove contaminated clothing and wash skin with copious amounts of soap and water. Eye Contact: Flush eyes with water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[23][24] |
Conclusion
2-(Methylamino)-2-phenylacetonitrile is a synthetically valuable α-aminonitrile that serves as a versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis via the Strecker reaction, combined with the rich reactivity of its dual functional groups, makes it an important building block for constructing complex molecular architectures, including α-amino acid derivatives and heterocyclic systems. However, its potential for high toxicity necessitates strict adherence to safety protocols during its handling and use. This guide provides the foundational knowledge for researchers to safely synthesize, characterize, and utilize this compound in their research and development endeavors.
References
- [Chemical Knowledge]. Properties and uses of phenylacetonitrile.
-
PubChem. 2-(dimethylamino)-2-phenylacetonitrile. National Institutes of Health. [Link]
-
Nordmann. Phenylacetonitrile (140-29-4). [Link]
-
Johannes Gutenberg-Universität Mainz. Aminonitriles as building blocks in organic chemistry. (2018). [Link]
-
Enders, D., et al. Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews. (2000). [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Ask this paper. strecker-reaction-and-amino-nitriles-recent-advances-in-their-chemistry-synthesis-and-biological-properties. Bohrium. (2018). [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile,98%. (2005). [Link]
-
Liu, W-B., et al. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. (2024). [Link]
-
Bernstein, M. P., et al. The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. Advances in Space Research. (2003). [Link]
-
U.S. Environmental Protection Agency. 2-[Methyl(phenyl)amino]prop-2-enenitrile Properties. [Link]
- Opatz, T., et al.
-
Madadi, E. Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. (2021). [Link]
-
de Graaff, M., et al. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. (2021). [Link]
-
BASF. 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines. [Link]
-
Advanced Chemical Intermediates Ltd. Methylamino-phenyl-acetonitrile; hydrochloride | 5537-52-0. [Link]
-
Das, B., et al. Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Organic Chemistry Portal. (2009). [Link]
-
Ashenhurst, J. The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018). [Link]
-
ResearchGate. 1 H-NMR and 13 C-NMR data for compounds 1 and 2. [Link]
-
PubChem. 2-(Phenethylamino)-2-phenyl-acetonitrile. National Institutes of Health. [Link]
- Google Patents.
-
Reddy, L. M., et al. A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. (2011). [Link]
-
The Good Scents Company. phenyl acetonitrile, 140-29-4. [Link]
-
PubChem. 2-Amino-2-phenylacetonitrile. National Institutes of Health. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]
-
Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Hamashima, Y., et al. Wiley-VCH 2008 - Supporting Information. [Link]
-
Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (2016). [Link]
-
LookChem. 2-amino-2-phenylacetonitrile - 16750-42-8. (2025). [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
University of Calgary. Interpretation of mass spectra. [Link]
-
Michigan State University. Mass Spectrometry: Fragmentation. [Link]
Sources
- 1. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 2. Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Properties and uses of phenylacetonitrile-Chemwin [en.888chem.com]
- 4. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
- 5. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. 2-(Methylamino)-2-phenylacetonitrile hydrochloride [cymitquimica.com]
- 7. 5537-52-0|2-(Methylamino)-2-phenylacetonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. astrochem.org [astrochem.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine [organic-chemistry.org]
- 19. Phenylacetonitrile (140-29-4) at Nordmann - nordmann.global [nordmann.global]
- 20. US4612313A - Pharmaceutical phenylacetonitrile derivatives - Google Patents [patents.google.com]
- 21. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 24. chemicalbook.com [chemicalbook.com]
- 25. spectrumchemical.com [spectrumchemical.com]
